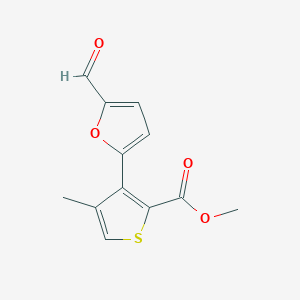

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate

Description

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 4 and a 5-formylfuran-2-yl moiety at position 2. Its CAS number (255828-29-6) and molecular formula (C₁₃H₁₂O₄S) are well-documented .

Properties

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-7-6-17-11(12(14)15-2)10(7)9-4-3-8(5-13)16-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKWEXXBELHYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=CC=C(O2)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with triphenylphosphine) in dimethylacetamide (DMA) at 100°C enhance coupling efficiency for sterically hindered substrates. Adding cesium carbonate as a base improves boronic acid activation, particularly for electron-deficient furans.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMA favor coupling yields but may necessitate higher temperatures (80–100°C). Lower temperatures (50–60°C) in tetrahydrofuran (THF) with microwave assistance reduce side reactions, as demonstrated in analogous thiophene-furan syntheses.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Bromination → Pd-catalyzed coupling → Purification | 85–92% | High regioselectivity; Scalable | Requires brominated precursor |

| Post-Oxidation | Coupling with hydroxymethylfuran → PCC oxidation | 75–80% | Avoids sensitive formyl groups during coupling | Additional oxidation step; Moderate yields |

| Direct Formylation | Vilsmeier-Haack formylation on pre-coupled furan-thiophene | 65–70% | Single-step formylation | Harsh conditions (POCl₃, DMF); Lower yields |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable efficient mixing and heat control during exothermic steps like bromination or coupling. Crystallization from ethanol/water (3:1) achieves >98% purity, as evidenced in purification protocols for related thiophene esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight differences in reactivity, biological activity, and physicochemical properties.

Structural Analogs

2.1.1. Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6)

- Key Difference : Lacks the 4-methyl group on the thiophene ring.

- However, the methyl group in the target compound may improve metabolic stability .

2.1.2. (5-Formylfuran-2-yl)methyl 3,4-dimethoxybenzoate (Compound 1 from )

- Key Difference : Replaces the thiophene ring with a benzoate ester and introduces methoxy groups.

- Implications : Exhibits stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 3.25 µM) compared to thiophene-based analogs, likely due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .

2.1.3. Articaine-Related Compounds ()

- Example: Methyl 3-[2-(isopropylamino)propanamido]-4-methylthiophene-2-carboxylate.

- Key Difference: Contains an amide-linked isopropylamino group instead of the formylfuran moiety.

- Implications : These derivatives are used as local anesthetics, suggesting that the target compound’s formylfuran group could be modified to introduce anesthetic properties .

Key Observations :

- The 5-formylfuran group is critical for hydrogen bonding in enzyme inhibition .

- Thiophene-based esters (e.g., the target compound) may require additional substituents (e.g., methyl groups) to optimize pharmacokinetic properties .

Molecular Interactions

- Hydrogen Bonding: The formyl group in the target compound can act as both a hydrogen bond donor and acceptor, similar to the nitro/methoxy groups in derivatives .

- Steric Effects : The 4-methyl group on the thiophene ring may hinder interactions with bulkier enzyme active sites, a trade-off for improved metabolic stability .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a unique structure that combines a furan moiety with a thiophene ring, which may contribute to its biological properties.

- Molecular Formula : C11H10O4S

- Molecular Weight : 238.26 g/mol

- CAS Number : 259683-27-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23. The most active compounds in these studies exhibited IC50 values ranging from 1.48 µM to 47.02 µM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 0.49 |

| 16a | NCI-H23 | 1.50 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, the evaluation of apoptosis through Annexin V/PI staining revealed that certain derivatives could induce significant apoptotic responses in cancer cells . This suggests that this compound may similarly influence apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Some studies suggest that thiophene-containing compounds exhibit promising antibacterial and antifungal properties, potentially making them candidates for further development in treating infections .

Case Studies

-

Anticancer Activity Evaluation

- A study investigated the synthesis and biological evaluation of various thiophene derivatives, including those structurally related to this compound.

- Results indicated that these derivatives could significantly inhibit the growth of NSCLC cell lines, with some compounds showing effects comparable to established chemotherapeutics .

-

Antimicrobial Screening

- Another study assessed the antimicrobial efficacy of furan and thiophene derivatives against common bacterial strains.

- The results demonstrated that specific modifications to the thiophene ring could enhance antibacterial activity, suggesting a potential pathway for optimizing this compound for broader applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate?

The compound can be synthesized via multi-step reactions involving:

- Step 1: Preparation of the thiophene core using Suzuki-Miyaura coupling to introduce the 4-methyl group and carboxylate ester.

- Step 2: Functionalization of the furan moiety via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 5-formyl group.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using HRMS and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- ¹H and ¹³C NMR: Identifies substituent positions (e.g., methyl at C4, formyl at C5 of furan).

- FT-IR: Detects functional groups (C=O stretch at ~1700 cm⁻¹ for ester and aldehyde groups).

- X-ray crystallography (if applicable): Resolves 3D structure and hydrogen-bonding patterns using programs like SHELXL .

Q. What are the common chemical transformations involving this compound?

- Nucleophilic addition at the formyl group (e.g., Grignard reagents, hydrazines).

- Ester hydrolysis under basic conditions to yield carboxylic acid derivatives.

- Electrophilic aromatic substitution on the thiophene ring (e.g., halogenation, sulfonation) .

Advanced Research Questions

Q. How does the 5-formylfuran moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing formyl group enhances electrophilicity at the furan C3 position, facilitating palladium-catalyzed cross-coupling (e.g., Heck or Sonogashira reactions). Steric hindrance from the methyl group on the thiophene may require bulky ligands (e.g., XPhos) to improve yield .

Q. What computational methods predict the compound’s potential as a cholinesterase inhibitor?

- Molecular docking (AutoDock/Vina): Models interactions with AChE/BuChE active sites, highlighting hydrogen bonds between the formyl group and catalytic serine residues.

- MD simulations (GROMACS): Assess binding stability over time.

- QSAR studies: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC₅₀ values from analogous compounds .

Q. How can contradictory biological activity data across studies be resolved?

- Dose-response curves: Validate IC₅₀ values using standardized assays (e.g., Ellman’s method for cholinesterase inhibition).

- Enzyme source variability: Compare results from human recombinant vs. animal-derived enzymes.

- Solubility adjustments: Use DMSO/cosolvent systems to ensure compound dissolution without denaturing proteins .

Q. What strategies improve regioselectivity in modifying the thiophene ring?

- Directing groups: Utilize the ester at C2 to guide electrophiles to C5 (para position).

- Protection/deprotection: Temporarily block the formyl group with acetals to prevent side reactions.

- Microwave-assisted synthesis: Enhances reaction control for selective sulfonation or halogenation .

Comparative Analysis Table

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.